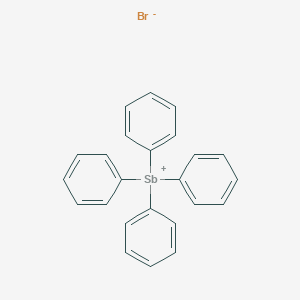

Dodecyltriphenylphosphonium bromide

Descripción general

Descripción

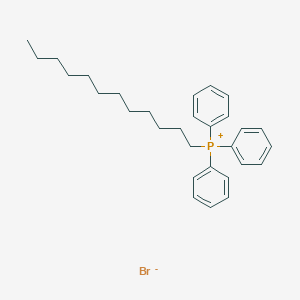

Dodecyltriphenylphosphonium bromide (DTBPB) is an organophosphonium salt . It is colorless, odorless, and non-toxic . It has been used in various scientific applications, including compound synthesis and the investigation of protein structure and function . It has been extensively employed as a surfactant in polymer synthesis, a catalyst in organic compound synthesis, and an ionophore in the examination of biological systems .

Synthesis Analysis

DTBPB has been extensively employed as a surfactant in polymer synthesis, a catalyst in organic compound synthesis .Molecular Structure Analysis

The molecular formula of DTBPB is C30H40BrP . It has an average mass of 511.516 Da and a monoisotopic mass of 510.205078 Da .Chemical Reactions Analysis

DTBPB has been used as a mediator for reactions of nitrophenyl acetate . It has also been involved in nucleophilic substitution kinetics of sulfonate ester .Physical And Chemical Properties Analysis

DTBPB has a molecular weight of 511.52 . It has a linear formula of CH3(CH2)11P (C6H5)3Br .Aplicaciones Científicas De Investigación

Anticorrosion Agent in Nanocomposite Coatings

DTBPB has been utilized in studies to enhance the anticorrosion efficiency of nanocomposite coatings. Its properties help in creating barriers that protect metals from corrosive environments, thereby extending the lifespan of the coated materials .

Surfactant in Polymer Synthesis

As a surfactant, DTBPB plays a crucial role in polymer synthesis. It helps in the formation of micelles which are essential in various polymerization processes, leading to the development of new polymeric materials with diverse applications .

Catalyst in Organic Synthesis

In organic chemistry, DTBPB is employed as a catalyst. Its ability to facilitate chemical reactions makes it valuable for synthesizing a wide range of organic compounds, potentially leading to the development of new drugs and materials .

Ionophore in Biological Systems

DTBPB’s ionophoric activity is significant in the study of biological systems. It can transport ions across cell membranes, aiding in the understanding of cellular processes and the development of ion-selective sensors .

Protein Structure and Function Investigation

The compound’s interaction with proteins due to its positive charge is instrumental in unraveling protein structure and function. This is pivotal in the field of biochemistry and molecular biology for understanding the mechanisms of life at a molecular level .

Nucleic Acid Complexation

DTBPB effectively complexes with nucleic acids, which is important in genetic engineering and biotechnology. This property is utilized in the study of gene expression and the development of gene delivery systems .

Electrospinning of Fibers

DTBPB has been used in the electrospinning process to create fibers. This application is significant in the field of materials science for developing novel fibrous materials with potential uses in filtration, textiles, and tissue engineering .

Investigating Supramolecular Assemblies

The compound’s ability to form various supramolecular assemblies is exploited in the study of self-assembling materials. This has implications for the design of smart materials and nanotechnology .

Mecanismo De Acción

Target of Action

Dodecyltriphenylphosphonium bromide (C12TPP) is a membrane-bound penetrating cation . It is widely used for creating and delivering antioxidants, spin traps, and other chemical probes into mitochondria .

Mode of Action

C12TPP has the ability to induce permeabilization of the inner membrane of rat liver mitochondria at micromolar concentrations . It causes swelling of rat liver mitochondria in a dose-dependent manner .

Biochemical Pathways

The interaction of C12TPP with its target affects the mitochondrial membrane potential and the oxidative phosphorylation process . It also prevents mitochondrial swelling induced by palmitic acid and Ca2+, which is insensitive to cyclosporin A .

Pharmacokinetics

It is known that c12tpp is soluble in dmso (50 mg/ml) or ethanol (25 mg/ml) . It is stable for 2 years from the date of purchase as supplied . Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month .

Result of Action

The result of C12TPP’s action is the permeabilization of the inner mitochondrial membrane, which can lead to mitochondrial swelling . This can have various effects on the cell, depending on the context.

Action Environment

The action of C12TPP can be influenced by various environmental factors. For example, the presence of free saturated fatty acids can inhibit the C12TPP-induced mitochondrial swelling . Furthermore, the efficacy of C12TPP as a mitochondria-targeting agent can be influenced by the mitochondrial membrane potential .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dodecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIFOGPAKNSGNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935130 | |

| Record name | Dodecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyltriphenylphosphonium bromide | |

CAS RN |

15510-55-1 | |

| Record name | Dodecyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15510-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQV5UAF87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While not a direct therapeutic itself, Dodecyltriphenylphosphonium bromide displays significant interactions with biological systems. Research indicates it effectively complexes with nucleic acids, although in vitro studies showed it failed to deliver nucleic acids to HeLa cells []. This suggests a potential barrier to its use as a gene delivery agent. Additionally, it has been shown to exhibit antimicrobial activity, though its effectiveness can be influenced by the presence of glucocorticoids [].

ANone: Although the provided abstracts don't delve into detailed spectroscopic data, the molecular formula for Dodecyltriphenylphosphonium bromide is C30H40BrP. Its molecular weight is 527.53 g/mol. Further research into spectroscopic analysis, such as NMR or FTIR, would provide a more comprehensive structural understanding.

A: Studies highlight the impact of Dodecyltriphenylphosphonium bromide's structure on its catalytic properties. Specifically, the size of its head group plays a crucial role in influencing its ability to enhance the catalytic activity of enzymes like α-chymotrypsin []. Larger head groups, as seen in Dodecyltriphenylphosphonium bromide compared to other similar surfactants, lead to greater enzyme superactivity.

A: Research indicates that Dodecyltriphenylphosphonium bromide can be effectively used as a compatibilizer in the creation of nanocomposites []. When combined with poly(ethylene terephthalate) (PET) and layered silicates, it enhances the dispersion of the layered silicate within the polymer matrix, leading to improved mechanical properties of the resulting nanocomposite. This finding opens doors for its utilization in developing advanced materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)